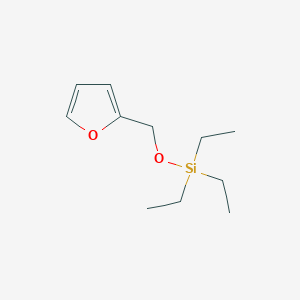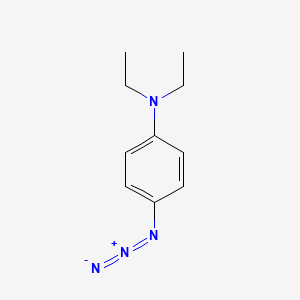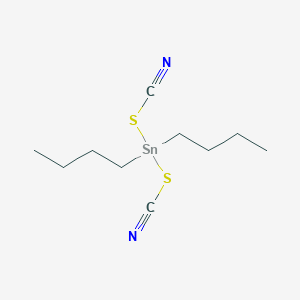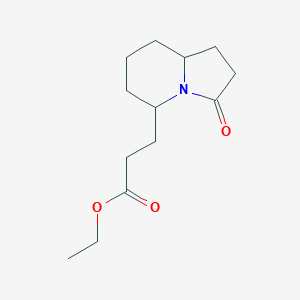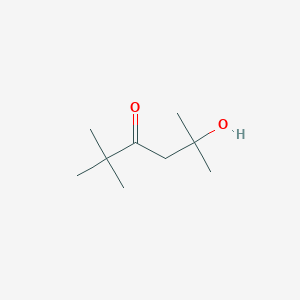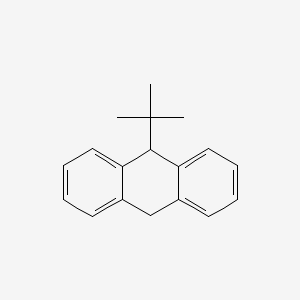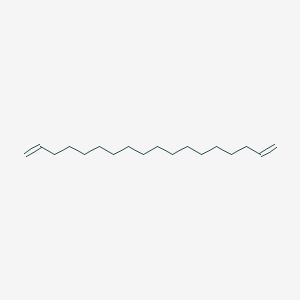
Octadecadiene-1,17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,17-Octadecadiene is an organic compound with the molecular formula C₁₈H₃₄ . It is a long-chain hydrocarbon featuring two double bonds located at the first and seventeenth positions of the carbon chain. This compound is part of the alkene family and is known for its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
1,17-Octadecadiene can be synthesized through various methods, including:
Hydrogenation of Polyunsaturated Fatty Acids: This method involves the partial hydrogenation of polyunsaturated fatty acids, which results in the formation of 1,17-Octadecadiene.
Dehydration of Alcohols: Another method involves the dehydration of long-chain alcohols under acidic conditions to form the desired diene.
Industrial Production Methods
Industrial production of 1,17-Octadecadiene typically involves the catalytic hydrogenation of polyunsaturated fatty acids derived from natural sources such as vegetable oils. This process is carried out under controlled temperature and pressure conditions to ensure the selective formation of the diene .
化学反応の分析
Types of Reactions
1,17-Octadecadiene undergoes various chemical reactions, including:
Oxidation: The double bonds in 1,17-Octadecadiene can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Halogenation reactions can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium (Pd) catalyst is commonly used for reduction.
Substitution: Halogenation can be achieved using halogens such as chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
1,17-Octadecadiene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,17-Octadecadiene involves its interaction with molecular targets such as enzymes and receptors. The double bonds in the compound allow it to participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions can result in changes in cellular functions and physiological responses .
類似化合物との比較
Similar Compounds
1-Octadecene: A long-chain hydrocarbon with a single double bond at the first position.
1,9-Octadecadiene: A diene with double bonds at the first and ninth positions.
1,13-Octadecadiene: A diene with double bonds at the first and thirteenth positions.
Uniqueness
1,17-Octadecadiene is unique due to the specific positioning of its double bonds, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
特性
分子式 |
C18H34 |
|---|---|
分子量 |
250.5 g/mol |
IUPAC名 |
octadeca-1,17-diene |
InChI |
InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-18H2 |
InChIキー |
GUYLTGCUWGGXHD-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCCCCCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


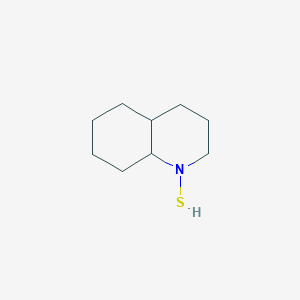

![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
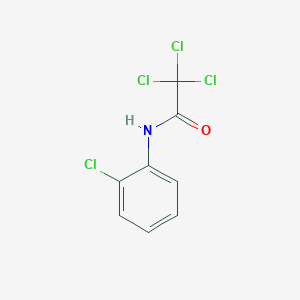
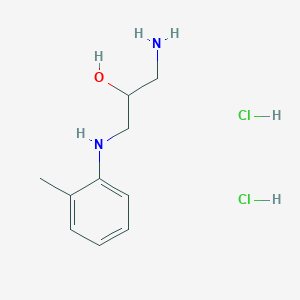
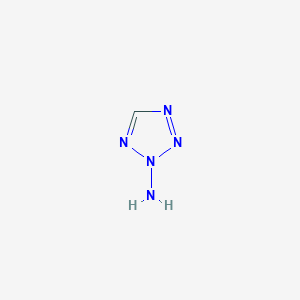
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
